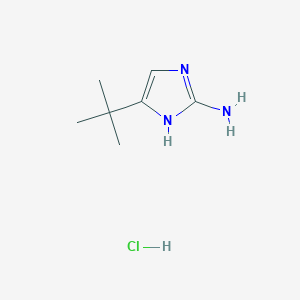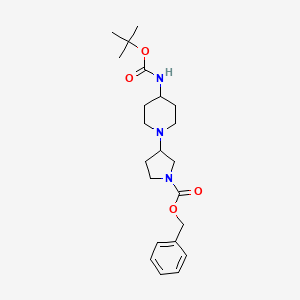
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane has a variety of potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of hydrogen sulfide (H2S) in biological systems. H2S is a key signaling molecule in the body, and its detection is essential for the study of various diseases. This compound is also being studied for its potential use in the development of novel drugs and drug delivery systems. Additionally, this compound has been used as a model compound to study the effects of various organic compounds on the environment.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can form complexes with other molecules. This is thought to be the mechanism by which this compound can act as a fluorescent probe for the detection of H2S. Additionally, it is believed that the compound can interact with other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies on mice, the compound has been shown to reduce inflammation and improve wound healing. Additionally, it has been shown to reduce oxidative stress and improve the immune system. It has also been shown to reduce the formation of reactive oxygen species, which can lead to various diseases.
Advantages and Limitations for Lab Experiments
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, making it safe to use in a variety of experiments. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
Future Directions
There are a variety of potential future directions for the use of (2,3-Dichloro-6-fluorophenyl)(methyl)sulfane. One of the most promising is its potential use as a drug delivery system. Additionally, it could be used to study the effects of various organic compounds on the environment. Additionally, it could be used to study the effects of H2S in the body and to develop new drugs and treatments. Finally, it could be used to study the effects of various compounds on the immune system and to develop new therapies to treat various diseases.
Synthesis Methods
(2,3-Dichloro-6-fluorophenyl)(methyl)sulfane can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,3-dichloro-6-fluorophenylmethylsulfanyl chloride with potassium hydroxide in ethanol. This reaction produces the desired compound, which can then be purified by recrystallization from a suitable solvent. Other methods of synthesis include the reaction of 2,3-dichloro-6-fluorophenylmethylsulfanyl chloride with sodium hydroxide in dimethylformamide, and the reaction of 2,3-dichloro-6-fluorophenylmethylsulfanyl chloride with sodium hydroxide in dimethyl sulfoxide.
properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULFRFXSOGLLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)
![tert-Butyl N-[cis-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6314517.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)



![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)




